Head-to-Head Lesion Detection: 99mTc-HYNIC-iPSMA SPECT/CT vs 18F-PSMA-1007 PET/CT in Primary Staging
In a prospective controlled study of 18 patients with unfavorable intermediate- to very high-risk prostate cancer, 99mTc-EDDA/HYNIC-iPSMA SPECT/CT detected 229 of 257 lesions identified by 18F-PSMA-1007 PET/CT (89.1% overall detection rate). Detection rates by site were: prostate (18/18, 100%), seminal vesicles (12/12, 100%), visceral metastases (8/8, 100%), locoregional lymph nodes (56/62, 90%), non-locoregional lymph nodes (57/67, 85%), and bone lesions (78/90, 86%) [1]. Despite the slightly lower lesion detectability, there was no statistically significant difference in volumetric parameters between modalities (t = −0.02122; p = 0.491596), and the differences did not impact clinical staging or initial treatment intent [1].
| Evidence Dimension | Lesion Detection Rate (overall and site-specific) |
|---|---|
| Target Compound Data | 229/257 lesions (89.1%); Prostate: 100%; Seminal Vesicles: 100%; Visceral: 100%; LR LN: 90%; NLR LN: 85%; Bone: 86% |
| Comparator Or Baseline | 18F-PSMA-1007 PET/CT: 257 lesions (reference standard) |
| Quantified Difference | Overall detection 89.1% of PET reference; no impact on clinical staging (volumetric parameters: t = −0.02122; p = 0.491596) |
| Conditions | Prospective study, 18 patients with unfavorable intermediate-, high-, and very high-risk prostate cancer; median age 71 years; median PSA 23.3 ng/mL |
Why This Matters
This direct comparative evidence establishes that 99mTc-HYNIC-iPSMA SPECT/CT can serve as a clinically non-inferior alternative to PET/CT for primary staging when PET infrastructure is unavailable or cost-prohibitive, without altering therapeutic decision-making.
- [1] Santos-Cuevas C, et al. Diagnostic Performance of 99mTc-iPSMA SPECT/CT in the Initial Staging of Patients with Unfavorable Intermediate-, High-, and Very High-Risk Prostate Cancer: A Comparative Analysis with 18F-PSMA-1007 PET/CT. Cancers. 2023;15(24):5824. View Source
